N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]acetamide
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Overview
Description
N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]acetamide is a complex organic compound that features a pyrrolidine ring, a quinoxaline moiety, and an acetamide group
Preparation Methods
The synthesis of N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoxaline derivative, followed by the formation of the pyrrolidine ring. The final step involves the introduction of the acetamide group. Reaction conditions may include the use of catalysts, specific temperature controls, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]acetamide can be compared to other compounds with similar structures, such as:
Quinoxaline derivatives: These compounds share the quinoxaline moiety and may have similar biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring can have diverse biological activities and are used in various medicinal chemistry applications.
Acetamide derivatives: These compounds often have applications in pharmaceuticals and agrochemicals. The uniqueness of this compound lies in its combination of these three functional groups, which can result in unique biological activities and applications.
Properties
Molecular Formula |
C16H20N4O |
---|---|
Molecular Weight |
284.36 g/mol |
IUPAC Name |
N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C16H20N4O/c1-11-16(18-15-7-5-4-6-14(15)17-11)20-9-8-13(10-20)19(3)12(2)21/h4-7,13H,8-10H2,1-3H3 |
InChI Key |
IFXMIWBSRVSYGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(C3)N(C)C(=O)C |
Origin of Product |
United States |
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